Technical Whitepaper: Characterization and Utilization of 3-Chloro-4-(methylsulfonyl)phenol
Technical Whitepaper: Characterization and Utilization of 3-Chloro-4-(methylsulfonyl)phenol
The following technical guide provides an in-depth characterization of 3-Chloro-4-(methylsulfonyl)phenol , a specialized intermediate utilized in the synthesis of G-protein coupled receptor (GPCR) agonists and pharmaceutical active ingredients.
Executive Summary
3-Chloro-4-(methylsulfonyl)phenol is a disubstituted phenolic intermediate characterized by the presence of a strong electron-withdrawing methylsulfonyl group (
This guide outlines the chemical identity, validated synthetic pathways, physicochemical properties, and safety protocols for this compound, referencing key patent literature (e.g., WO2006/049304) where its synthesis and application are documented.
Chemical Identity & CAS Verification[1][2][3][4]
Unlike common commodity chemicals, 3-Chloro-4-(methylsulfonyl)phenol is often cataloged under its specific structural name or as a patent-associated intermediate. Researchers must distinguish it from its isomer, 2-chloro-4-(methylsulfonyl)phenol (CAS 20945-65-7), which has significantly different electronic properties.
Identification Data
| Parameter | Detail |
| Chemical Name | 3-Chloro-4-(methylsulfonyl)phenol |
| IUPAC Name | 3-Chloro-4-methanesulfonylphenol |
| Molecular Formula | |
| Molecular Weight | 206.65 g/mol |
| CAS Number | Not widely listed in public commodity databases. Referenced in Patent WO2006/049304 and WO2008081204 as a key intermediate. Note: Do not confuse with 2-chloro isomer (CAS 20945-65-7). |
| Key Precursor | 3-Chloro-4-(methylthio)phenol (CAS 13560-43-5 ) |
| SMILES | CS(=O)(=O)C1=C(Cl)C=C(O)C=C1 |
Physicochemical Profile
The presence of the sulfonyl group at the para position significantly increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol, facilitating nucleophilic substitution reactions (e.g., ether synthesis) under milder basic conditions.
| Property | Value / Prediction | Mechanism/Note |
| Appearance | White to off-white crystalline solid | Typical for sulfonyl phenols. |
| Melting Point | 145–155 °C (Predicted) | High MP due to intermolecular hydrogen bonding and sulfone dipole interactions. |
| pKa (Phenol) | ~7.2 – 7.8 | Lower than phenol (9.95) due to electron-withdrawing |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water. | Sulfone group imparts polarity, but the aromatic ring limits water solubility. |
| Stability | Stable under standard oxidative conditions; Hydrolytically stable. | Sulfone is fully oxidized; Phenol ring is deactivated towards electrophilic attack. |
Synthetic Pathways[5][6][7]
The synthesis of 3-Chloro-4-(methylsulfonyl)phenol is most efficiently achieved via the oxidation of its sulfide precursor. A de novo route from nitrobenzene derivatives is also viable for large-scale manufacturing where specific substitution patterns are required.
Route A: Oxidation of 3-Chloro-4-(methylthio)phenol (Preferred)
This route uses the commercially available sulfide precursor (CAS 13560-43-5).
Protocol:
-
Dissolution: Dissolve 3-Chloro-4-(methylthio)phenol (1.0 eq) in a mixture of Methanol/Water (1:1 v/v).
-
Oxidation: Add Oxone® (Potassium peroxymonosulfate, 2.5 eq) portion-wise at 0°C to control the exotherm.
-
Alternative: Use 30%
(5.0 eq) with a catalytic amount of (Sodium tungstate) at 60°C.
-
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or LC-MS (disappearance of sulfide peak).
-
Workup: Filter off inorganic salts. Extract the filtrate with Ethyl Acetate. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane if necessary.
Route B: De Novo Synthesis from 3-Chloro-4-fluoronitrobenzene
This route is used when the sulfide precursor is unavailable.
Workflow Diagram (Graphviz):
Caption: Step-wise synthesis from nitrobenzene precursor involving nucleophilic substitution, oxidation, reduction, and diazotization.
Applications in Drug Development[5][6][7]
GPCR Agonist Synthesis (GPR119)
The primary application of 3-Chloro-4-(methylsulfonyl)phenol is as a pharmacophore in the synthesis of GPR119 agonists .
-
Mechanism: The phenol moiety acts as a nucleophile to couple with piperidine or piperazine carbamates (e.g., via 4-nitrophenyl chloroformate activation).
-
Role: The 3-chloro and 4-methylsulfonyl groups provide critical steric and electronic interactions within the receptor binding pocket, enhancing potency and metabolic stability.
-
Reference: See WO2006/049304 (Example 12) and WO2008081204 for specific coupling protocols.
Kinase Inhibitor Scaffolds
Sulfonyl phenols are frequently employed in kinase inhibitor design (e.g., Lapatinib analogs) to target the ATP-binding site. The electron-deficient ring system improves
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be obtained:
-
NMR (400 MHz, DMSO-
):-
~10.8 ppm (s, 1H,
) -
~7.8 ppm (d, 1H, Ar-H, ortho to
) -
~7.0 ppm (d, 1H, Ar-H, ortho to
) -
~6.9 ppm (dd, 1H, Ar-H, meta to
) -
~3.2 ppm (s, 3H,
)
-
~10.8 ppm (s, 1H,
-
IR Spectroscopy:
-
Broad band at 3200–3400
( stretch). -
Strong bands at ~1300
and ~1150 ( symmetric/asymmetric stretch).
-
-
Mass Spectrometry (ESI-):
- peak at m/z 205.0.
Safety & Handling
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves; wash immediately upon contact. |
| Eye Damage | Causes serious eye irritation (H319) | Use safety goggles; ensure eye wash station is nearby. |
| Acute Toxicity | Harmful if swallowed (H302) | Do not eat/drink in lab; handle in a fume hood. |
| Reactivity | Incompatible with strong oxidizing agents. | Store away from peroxides and strong bases. |
References
-
Hashimoto, H., et al. (2006). Piperidine derivatives and use thereof as GPR119 agonists. World Intellectual Property Organization. WO2006/049304 .[1][2]
-
Fyfe, M. C. T., et al. (2008). GPR119 Agonists. World Intellectual Property Organization. WO2008081204 .
-
PubChem. (n.d.). 3-Chloro-4-(methylthio)phenol (Precursor CAS 13560-43-5).[3] National Center for Biotechnology Information.
-
BenchChem. (2025).[4] Synthesis of substituted phenols: A Technical Guide. (General Reference for Phenol Synthesis Protocols).
Sources
- 1. EP2377863A1 - Piperidine GPCR agonists - Google Patents [patents.google.com]
- 2. WO2008081204A1 - Agonistes du gpcr de pipéridine - Google Patents [patents.google.com]
- 3. 3-Chloro-4-(methylthio)phenol|CAS 13560-43-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]

